SJ-3366

Übersicht

Beschreibung

Diese Verbindung ist aufgrund ihres dualen Wirkmechanismus einzigartig, der die Hemmung der reversen Transkriptase und die Störung des Virus-Eintrags in Zielzellen umfasst .

Herstellungsmethoden

Die Synthese von SJ 3366 umfasst mehrere Schritte. Das Schlüsselzwischenprodukt 5-Ethyl-2,4-Pyrimidindion wird durch eine Kondensationsreaktion von Thioharnstoff mit einem geeigneten β-Ketoester synthetisiert . Das Endprodukt, SJ 3366, erhält man durch Reaktion des Zwischenprodukts mit 3-Cyclopenten-1-ylmethyl- und 3,5-Dimethylbenzoyl-Gruppen unter spezifischen Reaktionsbedingungen . Industrielle Produktionsmethoden für SJ 3366 sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich ähnliche synthetische Wege mit Optimierung für die großtechnische Produktion.

Chemische Reaktionsanalyse

SJ 3366 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Cyclopentenylgruppe modifizieren, was möglicherweise zu Epoxiden oder anderen oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können den Pyrimidindionring angreifen, was zur Bildung von Dihydropyrimidinderivaten führt.

Wissenschaftliche Forschungsanwendungen

SJ 3366 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es dient als Modellverbindung für die Untersuchung von NNRTIs und deren Wechselwirkungen mit der reversen Transkriptase.

Industrie: SJ 3366 wird bei der Entwicklung von antiviralen Medikamenten und Formulierungen eingesetzt.

Wirkmechanismus

SJ 3366 übt seine Wirkung durch einen gemischten Hemmmechanismus gegen die HIV-1-Reverse-Transkriptase aus. Es bindet an die aktive Stelle des Enzyms und verhindert die Transkription viraler RNA in DNA . Zusätzlich hemmt SJ 3366 den Eintritt sowohl von HIV-1 als auch von HIV-2 in Zielzellen, wodurch die Virusreplikation weiter blockiert wird . Zu den molekularen Zielstrukturen der Verbindung gehören das Enzym Reverse Transkriptase und virale Eintrittsrezeptoren auf Wirtszellen .

Vorbereitungsmethoden

The synthesis of SJ 3366 involves several steps. The key intermediate, 5-ethyl-2,4-pyrimidinedione, is synthesized through a condensation reaction of thiourea with an appropriate β-ketoester . The final product, SJ 3366, is obtained by reacting the intermediate with 3-cyclopenten-1-ylmethyl and 3,5-dimethylbenzoyl groups under specific reaction conditions . Industrial production methods for SJ 3366 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

SJ 3366 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the cyclopentenyl group, potentially forming epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the pyrimidinedione ring, leading to the formation of dihydropyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity Against HIV

SJ-3366 has demonstrated significant efficacy against both HIV-1 and HIV-2. Its antiviral activity is characterized by:

- Potency : The compound exhibits inhibitory concentrations (IC₅₀) in the subnanomolar range for HIV-1, with values as low as 0.0009 μM to 0.01 μM in various cellular assays .

- Mechanisms of Action : this compound operates through two distinct mechanisms:

Table 1: Summary of Antiviral Efficacy

| Virus Type | IC₅₀ Concentration | Therapeutic Index |

|---|---|---|

| HIV-1 | 0.0009 - 0.01 μM | >4 × 10⁶ |

| HIV-2 | ≈150 nM | ≈20,000 |

Structure-Activity Relationship Studies

Research has extensively explored the structure-activity relationships (SAR) of this compound to identify modifications that enhance its antiviral efficacy. A series of 73 analogs were synthesized and evaluated, leading to the following insights:

- Chemical Modifications : The introduction of various homocyclic moieties at the N-1 position of the pyrimidinedione structure significantly impacts antiviral activity. Compounds with cyclopropyl and cyclobutyl substitutions showed promising results in inhibiting viral replication .

Table 2: Key Structural Modifications and Their Effects

| Modification Type | Observed Effect |

|---|---|

| Cyclopropyl | Increased potency against HIV |

| Cyclobutyl | Enhanced selectivity for HIV strains |

| Ethyl Linkers | Lower activity compared to methyl |

Combination Therapy Potential

This compound has been evaluated in combination with other antiretroviral agents, revealing additive or synergistic effects in certain pairings:

- Synergistic Interactions : Notably, when combined with dideoxyinosine, this compound exhibited enhanced inhibitory effects against HIV .

- Additive Interactions : In combination assays with other nucleoside and nonnucleoside RT inhibitors, additive effects were observed across all tested compounds .

Clinical Implications and Future Directions

The promising preclinical data surrounding this compound supports its potential use in clinical settings:

- Therapeutic Index : With a therapeutic index exceeding 20,000 for HIV-2 and over 4 million for HIV-1, this compound shows a favorable safety profile .

- Resistance Profiles : While effective against various strains of HIV, resistance mutations such as K103N can reduce efficacy; however, ongoing research aims to develop next-generation NNRTIs based on this compound's framework that can overcome these challenges .

Wirkmechanismus

SJ 3366 exerts its effects through a mixed mechanism of inhibition against HIV-1 reverse transcriptase. It binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA . Additionally, SJ 3366 inhibits the entry of both HIV-1 and HIV-2 into target cells, further blocking viral replication . The compound’s molecular targets include the reverse transcriptase enzyme and viral entry receptors on host cells .

Vergleich Mit ähnlichen Verbindungen

SJ 3366 wird mit anderen NNRTIs wie Emivirine und Nevirapine verglichen. Im Gegensatz zu diesen Verbindungen zeigt SJ 3366 duale Wirkmechanismen, wodurch es gegen eine größere Bandbreite an HIV-Stämmen wirksamer ist . Ähnliche Verbindungen umfassen:

Nevirapine: Ein weit verbreitetes NNRTI, das die reverse Transkriptase hemmt, aber nicht in den viralen Eintritt eingreift.

SJ 3366 zeichnet sich durch seine einzigartige Fähigkeit aus, sowohl die reverse Transkriptase als auch den viralen Eintritt zu hemmen, wodurch ein vielschichtiger Ansatz zur HIV-Behandlung geboten wird .

Biologische Aktivität

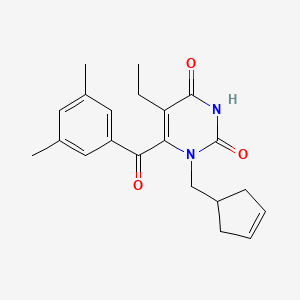

SJ-3366, chemically known as 1-(3-cyclopenten-1-ylmethyl)-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione, is a potent nonnucleoside reverse transcriptase inhibitor (NNRTI) with significant antiviral activity against HIV-1 and HIV-2. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparative efficacy with other compounds.

This compound exhibits its antiviral effects through two distinct mechanisms:

- Inhibition of Reverse Transcriptase : this compound inhibits HIV-1 replication at concentrations as low as 1 nM, showcasing a high therapeutic index greater than . It affects various strains of HIV-1, including both syncytium-inducing and non-syncytium-inducing variants.

- Blocking Virus Entry : The compound also inhibits the entry of both HIV-1 and HIV-2 into target cells, which is crucial for preventing viral replication .

Structure-Activity Relationships (SAR)

A series of 73 analogs of this compound were synthesized to evaluate their efficacy against HIV. These studies revealed that modifications to the chemical structure significantly influenced antiviral activity. Key findings include:

- Homocyclic Moiety Addition : The addition of a homocyclic moiety at the N-1 position of the pyrimidinedione enhanced the ability to inhibit virus entry and broadened the range of action to include HIV-2 .

- Linker Variations : Compounds with a methyl linker between the homocyclic substitution and N-1 exhibited greater antiviral activity compared to those with ethyl linkers .

Comparative Efficacy

The efficacy of this compound was compared to other NNRTIs in various studies:

| Compound | IC50 (nM) | Therapeutic Index | Activity Against HIV |

|---|---|---|---|

| This compound | 1 | >4 x 10^6 | HIV-1, HIV-2 |

| Other NNRTIs | Varies | Varies | Limited to HIV-1 |

This compound demonstrated a unique profile by maintaining effectiveness against strains with mutations associated with NNRTI resistance, such as K103N .

Case Studies and Research Findings

In-depth evaluations have highlighted several case studies illustrating the biological activity of this compound:

Case Study 1: Efficacy Against Resistant Strains

A study evaluated this compound's effectiveness against clinical strains resistant to other NNRTIs. The compound maintained its inhibitory effect even in the presence of mutations like Y181C and K103N, suggesting its potential as a treatment option for resistant infections .

Case Study 2: Combination Therapy

Combination assays involving this compound with nucleoside RT inhibitors showed additive effects with most compounds tested. Notably, a synergistic interaction was observed with dideoxyinosine, indicating potential for combination therapy strategies in clinical settings .

Eigenschaften

CAS-Nummer |

195720-26-4 |

|---|---|

Molekularformel |

C21H24N2O3 |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

1-(cyclopent-3-en-1-ylmethyl)-6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C21H24N2O3/c1-4-17-18(19(24)16-10-13(2)9-14(3)11-16)23(21(26)22-20(17)25)12-15-7-5-6-8-15/h5-6,9-11,15H,4,7-8,12H2,1-3H3,(H,22,25,26) |

InChI-Schlüssel |

BEMROAADXJFLBI-UHFFFAOYSA-N |

SMILES |

CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C |

Kanonische SMILES |

CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione SJ-3366 SJ3366 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.